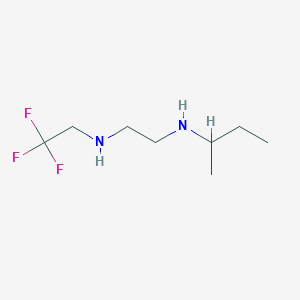

N-2-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine

Description

Chemical Identity:

N-2-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine (IUPAC name: N-butyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine) is a secondary amine derivative of ethylenediamine. Its structure features a butyl group (-CH₂CH₂CH₂CH₃) at one terminal nitrogen and a trifluoroethyl group (-CF₂CH₃) at the other. The compound is identified by CAS Registry Number 886503-62-4 and is marketed as a specialty chemical for research and industrial applications .

Properties

IUPAC Name |

N'-butan-2-yl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3N2/c1-3-7(2)13-5-4-12-6-8(9,10)11/h7,12-13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCSSJBDQKCHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine typically involves the reaction of 2-butylamine with 2,2,2-trifluoroethylamine in the presence of ethylenediamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Acylation and Transamidation Reactions

The secondary amine groups in ethylenediamine derivatives are susceptible to acylation. For example:

-

Transamidation with acyl chlorides or activated esters can yield substituted amides. In studies of structurally similar N-(2,2,2-trifluoroethyl)amides, transamidation with aliphatic/aromatic amines achieved 87% yield and 88% enantiomeric excess under catalytic conditions using AlCl₃ .

-

Acylation with benzoyl chloride or pivaloyl chloride at room temperature produced N-acetyl derivatives in >96% yield within 2–3 hours .

Key Factors Influencing Reactivity:

-

The electron-withdrawing trifluoroethyl group enhances electrophilicity at the adjacent amine, facilitating nucleophilic attack.

-

Steric hindrance from the butyl group may slow reaction kinetics compared to simpler amines.

Nitrosation Reactions

Secondary amines react with nitrosating agents (e.g., HNO₂, NO) to form N-nitrosamines, which are relevant in pharmaceutical and toxicological contexts:

-

Tertiary amines undergo nitrosation with 50–70% conversion under reflux conditions using nitrous acid or nitrosyl chloride .

-

The reaction proceeds via a radical mechanism in autoclaves at elevated temperatures (100–115°C) .

Reaction Pathway:

-

Formation of a nitrosimmonium ion intermediate.

-

Cleavage to release HNO and subsequent hydrolysis.

Product Example:

Metal Complexation

Ethylenediamine derivatives are known to act as ligands in coordination chemistry. While direct data on the target compound is unavailable, analogous systems suggest:

-

Pd-catalyzed cross-couplings using low catalyst loadings (0.01 mol% Pd , 4.9–7 ppm) achieved 50% substrate conversion in homogeneous conditions .

-

The trifluoroethyl group’s electron-withdrawing nature may modulate electron density at the nitrogen donor sites, affecting metal-ligand bond strength .

Substitution Reactions

The trifluoroethyl group can participate in nucleophilic substitution (SN2) or elimination reactions:

-

In the synthesis of bis(2,2,2-trifluoroethyl) ether, KOH and polar solvents facilitated substitution at 70–80°C, yielding high-purity products .

-

Substitution with ammonia under pressure (0.7–0.8 MPa) produced 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives in industrial-scale syntheses .

Typical Conditions:

| Parameter | Value |

|---|---|

| Temperature | 70–90°C |

| Catalyst | SbCl₅ or metal halides |

| Reaction Time | 2–4 hours |

Oxidation and Reduction

While specific data is lacking, general trends for ethylenediamines include:

-

Oxidation : Amines may convert to nitroso or nitro derivatives using H₂O₂ or KMnO₄.

-

Reduction : LiAlH₄ or NaBH₄ could reduce imine byproducts to secondary amines.

Scientific Research Applications

N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: It is investigated for potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₈H₁₆F₃N₂

- Molecular Weight : 212.23 g/mol (calculated).

- Structural Features : The trifluoroethyl group introduces strong electron-withdrawing properties, influencing solubility and reactivity, while the butyl chain enhances lipophilicity.

Comparison with Structurally Similar Compounds

N-Butyl-N'-cyclopropylethylenediamine

Structural Differences :

- Substituents: Cyclopropyl group (-C₃H₅) replaces the trifluoroethyl group.

- Impact on Properties :

- Electron Effects : The cyclopropyl group is electron-neutral compared to the electron-deficient trifluoroethyl group, altering hydrogen-bonding capacity and acidity.

- Solubility : Lower polarity due to the absence of fluorine atoms may reduce water solubility compared to the trifluoroethyl derivative.

N,N'-Bis[2-(3',4-Dihydroxyphenyl)-2-hydroxyethyl]hexamethylenediamine

Structural Differences :

- Backbone: Hexamethylenediamine (6-carbon chain) vs. ethylenediamine (2-carbon chain).

- Substituents: Bulky dihydroxyphenyl and hydroxyethyl groups replace butyl/trifluoroethyl groups.

- Impact on Properties :

Dibenzylethylenediamine Salts (e.g., Benzathine Benzylpenicillin)

Structural Differences :

- Salt Formation: Dibenzylethylenediamine forms ionic salts with antibiotics (e.g., benzylpenicillin), unlike the neutral trifluoroethyl derivative.

- Impact on Properties :

- Applications : Pharmaceutical formulations, highlighting a divergent role compared to the trifluoroethyl compound’s standalone applications .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Electron Effects : The trifluoroethyl group in the target compound enhances electrophilicity, making it suitable for reactions requiring electron-deficient amine centers (e.g., nucleophilic substitutions) .

- Industrial Utility : The butyl group’s lipophilicity may favor applications in surfactants or corrosion inhibitors, contrasting with the hydrophilic, salt-forming dibenzylethylenediamine .

Biological Activity

N-2-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine (BTFEDA) is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BTFEDA is characterized by the presence of a butyl group and a trifluoroethyl group attached to an ethylenediamine backbone. The trifluoroethyl moiety enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes.

The mechanism of action of BTFEDA involves its interaction with various biological targets. The trifluoroethyl group increases membrane permeability, allowing the compound to reach intracellular sites where it can exert its effects. It may act as an enzyme inhibitor or a receptor ligand, influencing various signaling pathways within cells.

Enzyme Inhibition

BTFEDA has shown potential as an enzyme inhibitor. Its unique structure allows it to form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity. This property is particularly valuable in drug development for diseases where enzyme regulation is critical.

Receptor Interaction

The compound's ability to interact with specific receptors makes it a candidate for further research in pharmacology. Studies indicate that BTFEDA can influence receptor-mediated pathways, which could have implications in treating neurological and inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of BTFEDA and related compounds:

- Relaxant Effects : A study comparing BTFEDA analogs demonstrated that while it produced relaxant effects on isolated vascular tissues, it showed no selectivity for dopamine receptors. This indicates a broader range of action that may extend beyond dopamine receptor modulation .

- Adenylyl Cyclase Activity : Research involving N-trifluoroethyldopamine analogs (closely related to BTFEDA) found that these compounds stimulated adenylyl cyclase activity in a dose-dependent manner, suggesting that BTFEDA may similarly influence this pathway .

- Therapeutic Potential : Given its structural characteristics, BTFEDA is being explored as a pharmacophore in drug design, particularly for conditions involving neurological disorders and inflammation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | BTFEDA inhibited specific enzymes involved in metabolic pathways, showing potential for therapeutic applications in metabolic disorders. |

| Study B | Receptor Interaction | Demonstrated that BTFEDA analogs could modulate receptor activity without specificity for dopamine receptors, suggesting utility in broader therapeutic contexts. |

| Study C | Vascular Relaxation | Investigated the relaxant effects on isolated rabbit arteries; found significant relaxation effects attributed to the compound's lipophilicity and receptor interactions. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-2-butyl-N'-2,2,2-trifluoroethyl ethylenediamine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, with careful control of stoichiometry and reaction temperature to avoid side products. Post-synthesis purification via column chromatography (e.g., using silica gel with gradients of ethyl acetate/hexane) is critical. Purity verification should combine -NMR (to confirm amine proton environments) and LC-MS (to detect trace impurities) .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoroethyl group reduces basicity of adjacent amines via strong electron-withdrawing effects, lowering pKa by ~1–2 units compared to non-fluorinated analogs. This enhances membrane permeability and bioavailability. Solubility in polar solvents (e.g., DMSO) can be assessed using shake-flask methods, while logP values are determined via HPLC retention time analysis .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- -NMR: Identifies trifluoroethyl environments (δ ≈ -70 ppm for CF groups).

- IR Spectroscopy: Detects N-H stretches (~3300 cm) and C-F vibrations (1100–1250 cm).

- High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinities to receptors like G protein-coupled receptors (GPCRs), focusing on fluorine-mediated hydrophobic interactions and hydrogen-bonding patterns. Comparative analyses with non-fluorinated analogs highlight fluorine’s stereoelectronic effects .

Q. What strategies mitigate instability during in vitro assays?

- Methodological Answer : Stability under physiological pH (7.4) is tested via accelerated degradation studies (40°C, 75% RH for 4 weeks). Protect from light (amber vials) and use antioxidants (e.g., BHT) in storage buffers. LC-MS monitors degradation products, such as oxidized amines or hydrolyzed trifluoroethyl groups .

Q. How do structural modifications (e.g., alkyl chain length) affect pharmacological activity?

- Methodological Answer : Systematic SAR studies compare analogs with varying alkyl chains (butyl vs. pentyl) in vitro. Key assays include:

- Enzyme inhibition : IC determination via fluorogenic substrates.

- Cellular uptake : Flow cytometry with fluorescently tagged derivatives.

- Metabolic stability : Microsomal half-life (human liver microsomes, NADPH cofactor). The butyl group balances lipophilicity and metabolic resistance, while longer chains may increase hepatotoxicity .

Q. What experimental designs resolve contradictions in reported bioactivity data?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Control for batch-to-batch variability by synthesizing three independent batches and testing in triplicate. Meta-analyses of published data (e.g., ChEMBL) identify confounding factors like assay pH or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.